molecular formula C8H14O B1585827 3,4-Dimethylcyclohexanone CAS No. 5465-09-8

3,4-Dimethylcyclohexanone

Cat. No. B1585827
CAS RN: 5465-09-8
M. Wt: 126.2 g/mol
InChI Key: ZDCYWXYPRPCJOY-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . The IUPAC Standard InChI is InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylcyclohexanone can be viewed as a 2D Mol file or a computed 3D SD file . The structure is also available on ChemSpider .

Scientific Research Applications

Chromatographic Analysis

3,4-Dimethylcyclohexanone has been studied in the context of gas chromatography. Quantitative analyses of mixtures of isomeric dimethylcyclohexenes, closely related to 3,4-dimethylcyclohexanone, have been performed. This research provides insights into the correlations of structure and stereochemistry with chromatographic properties (Baldwin & Burrell, 2000).

Conformational Analysis

Studies on the conformational aspects of cyclohexanone derivatives, including 3,4-dimethylcyclohexanone, have been conducted. These analyses involve investigating stereochemical equilibria and the thermodynamics of various isomers (Blackburne et al., 1974).

Synthesis and Configuration Studies

Research into the synthesis and determination of absolute configuration of compounds derived from dimethylcyclohexanones, such as the marine toxin stypoldione, has been documented. This showcases the applicability of 3,4-dimethylcyclohexanone in synthesizing biologically significant compounds (Mori & Koga, 1992).

Circular Dichroism Studies

Circular dichroism (CD) spectra studies involving dimethylcyclohexanone derivatives have been performed to understand molecular conformations and their temperature-dependent behaviors (Lee, Barth, & Djerassi, 1978).

Synthetic Applications in Organic Chemistry

3,4-Dimethylcyclohexanone has been used in the total synthesis of various organic compounds, demonstrating its versatility as a synthetic intermediate. For instance, it has been employed in synthesizing optically active liverwort sesquiterpenes (Tori et al., 1999).

Studies on Cyclohexane Ring Configurations

Research has also focused on the structural aspects of cyclohexane rings, including studies on dimethylcyclohexanones. These studies provide insights into the configurations and stability of these compounds (Desai & Hunter, 1936).

Reaction Rate and Stereoselectivity Analysis

The effects of dimethylcyclohexanone structure on reaction rates and stereoselectivity have been investigated. These studies are crucial for understanding chemical reactions and their applications in organic synthesis (Sharf et al., 1978).

properties

IUPAC Name

3,4-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCYWXYPRPCJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969928
Record name 3,4-Dimethylcyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylcyclohexanone

CAS RN

5465-09-8
Record name 3,4-Dimethylcyclohexanone
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Record name 5465-09-8
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Record name 3,4-Dimethylcyclohexan-1-one
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Record name 3,4-Dimethylcyclohexanone (mixture of isomers)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
HE Baumgarten, RL Eifert - The Journal of Organic Chemistry, 1953 - ACS Publications
Of the eleven most reasonable possibilities for the structure of a ketone, CsHuO isolated by von Braun and coworkers (1-3) from the degradation products of a naphthenic acid, CioHuOa…
Number of citations: 3 pubs.acs.org
JW Driscoll, T Baer - Analytical Chemistry, 1992 - ACS Publications
Rydberg spectra corresponding to n-*· 3s transitions for a homologous series of els-and/rane-2, jr-dlmethylcyclohex-anones (x= 2-6) have been collected using a resonance-enhanced …
Number of citations: 11 pubs.acs.org
VM Makushina, OA Aref'ev, AA Petrov - Petroleum Chemistry USSR, 1972 - Elsevier
T~ E development of theories of conformation has resulted in studies of the stereochemical properties of various polyalkylcyclohexanes. Conformation analysis of hydrocarbons with …
Number of citations: 2 www.sciencedirect.com
JC Milhavet, C Sablayrolles, C JP, R Granger - 1978 - pascal-francis.inist.fr
SYNTHESIS AND ABSOLUTE CONFIGURATION OF (-)-TRANS (3R, 4R)-3,4-DIMETHYLCYCLOHEXANONE. CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 2 pascal-francis.inist.fr
GP Kugatova-Shemyakina, VV Lutsenko - … of the Academy of Sciences of …, 1964 - Springer
A study was made of the reactivity of allyl bromine in 3-cyclohexenyl compounds in various exchange reactions. 2. Allyl bromides of the 3-cyclohexenyl series in whose molecules the …
Number of citations: 3 link.springer.com
JC MILHAVET, C SABLAYROLLES, C JP - 1980 - pascal-francis.inist.fr
ABSOLUTE CONFIGURATIONS OF (+)- AND (-)-CIS-3,4-DIMETHYLCYCLOHEXANONE: SYNTHESIS AND OPTICAL ROTARY DISPERSION STUDY CNRS Inist Pascal-Francis CNRS …
Number of citations: 2 pascal-francis.inist.fr
B Rickborn, MT Wuesthoff - Journal of the American Chemical …, 1970 - ACS Publications
The previously used method for determining the kinetics of sodium borohydride reduction of cyclo-hexanones was shown to be inadequate, giving rise to small errors leading to …
Number of citations: 96 pubs.acs.org
B Rickborn, SY Lwo - The Journal of Organic Chemistry, 1965 - ACS Publications
The rates of epoxidation of a number of substituted cyclohexenessuggest that the effects of remote alkyl groups are primarily steric rather than inductive in nature. Epoxidations of cis-4, 5…
Number of citations: 103 pubs.acs.org
F Arevalo, L Castedo, BR Fernandez, A Mouriño… - Chemistry …, 1988 - journal.csj.jp
We describe the reaction of new organocuprates of the form ArR T CuLi (Ar an ortho-heterosubstituted non-transferable ligand), and their reactions with simple α,β-unsaturated ketones. …
Number of citations: 1 www.journal.csj.jp
JC MILHAVET… - JOURNAL OF …, 1980 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 0

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